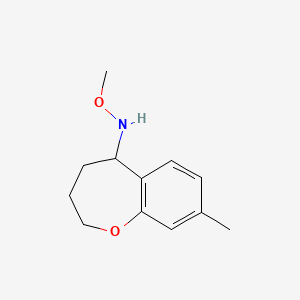

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a heterocyclic amine featuring a benzoxepin core fused with a tetrahydro ring system. The compound is substituted with a methoxy group on the amine nitrogen and a methyl group at the 8-position of the benzoxepin ring. Its molecular formula is C₈H₁₅NO₃ (molecular weight: 173.2 g/mol) .

Properties

IUPAC Name |

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-5-6-10-11(13-14-2)4-3-7-15-12(10)8-9/h5-6,8,11,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHLINNQIXBKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCCO2)NOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyamine derivative with a suitable benzoxepin precursor . The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium acetate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Oxidized amine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated benzoxepin derivatives.

Scientific Research Applications

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Reactivity and Lipophilicity: The 8-methyl group in the target compound enhances steric bulk without significantly altering electronic properties, whereas 8-chloro () increases lipophilicity and may influence halogen bonding .

Molecular Size and Shape :

- The N-cyclopropyl-7,8-dimethyl analog () exhibits a larger collision cross-section (CCS: 153.4 Ų for [M+H]+), suggesting a more extended conformation compared to the target compound .

Synthetic Considerations :

- The target compound’s N-methoxy group may derive from methoxymethylamine precursors, as described in , where N-methoxymethylamines are generated via reactions with paraformaldehyde and sodium methoxide . In contrast, N-cyclopropyl analogs likely require cyclopropane ring-forming reactions, such as Buchwald-Hartwig couplings.

Biological and Industrial Relevance :

Biological Activity

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound that has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 207.27 g/mol. The compound features a unique benzoxepin structure that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. One common method includes the reaction of a methoxyamine derivative with a benzoxepin precursor under controlled conditions to yield the desired compound.

Synthetic Route Example

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Methoxyamine + Benzoxepin precursor | Cyclization at elevated temperature |

| 2 | Oxidizing agent (e.g., potassium permanganate) | Acidic medium for oxidation |

| 3 | Reducing agent (e.g., hydrogen with palladium catalyst) | Applied for further derivatization |

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism may involve acting as an inhibitor or activator of specific pathways within cells.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits significant activity on the central nervous system (CNS). In particular:

- CNS Activity : Studies in mice have demonstrated effects on behavior and neurological function.

Therapeutic Potential

Research has explored the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : Initial studies suggest it may possess anti-inflammatory properties.

- Analgesic Properties : There are indications that it could serve as an analgesic agent.

- Biochemical Probes : The compound is being investigated as a biochemical probe for studying enzyme interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | Methyl group at position 7 | CNS effects observed |

| 2,3,4,5-tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine | Benzothiazepine derivative | Different pharmacological profile |

Research Findings Summary

Recent studies have highlighted the following key findings regarding this compound:

- CNS Activity : Demonstrated significant effects in animal models.

- Potential Therapeutics : Investigated for anti-inflammatory and analgesic effects.

- Synthetic Versatility : Useful as a building block for further chemical modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.